Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate
CAS No.: 105836-42-8
Cat. No.: VC8044676
Molecular Formula: C12H23NO2
Molecular Weight: 213.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105836-42-8 |
---|---|
Molecular Formula | C12H23NO2 |
Molecular Weight | 213.32 g/mol |
IUPAC Name | ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate |
Standard InChI | InChI=1S/C12H23NO2/c1-4-15-12(14)8-9-13-10(2)6-5-7-11(13)3/h10-11H,4-9H2,1-3H3 |
Standard InChI Key | AHWZPSGTCFEGAT-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCN1C(CCCC1C)C |
Canonical SMILES | CCOC(=O)CCN1C(CCCC1C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate, reflects its two main components:
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A 2,6-dimethylpiperidine ring, a six-membered tertiary amine with methyl groups at positions 2 and 6.
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An ethyl propanoate group attached to the piperidine nitrogen via a three-carbon chain.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 213.32 g/mol | |
CAS Number | 105836-42-8 | |
Heavy Atom Count | 15 | |
Rotatable Bond Count | 5 |
The piperidine ring’s substitution pattern enhances steric hindrance, potentially influencing reactivity and intermolecular interactions .
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis protocol is available in the provided sources, analogous methods for piperidine-containing esters suggest feasible routes:
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Mannich Reaction: Condensation of 2,6-dimethylpiperidine with ethyl acrylate under acidic conditions .
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Esterification: Reaction of 3-(2,6-dimethylpiperidin-1-yl)propanoic acid with ethanol in the presence of a catalyst (e.g., ) .
Table 2: Hypothetical Synthesis Conditions
Step | Reagents/Conditions | Yield (Estimated) |
---|---|---|
1 | 2,6-Dimethylpiperidine, ethyl acrylate, HCl, 80°C | 60–75% |
2 | Ethanol, , reflux | 85–90% |
The compound’s ester group is susceptible to hydrolysis, forming the corresponding carboxylic acid under basic or acidic conditions .
Physicochemical Properties
Experimental and Predicted Data
Limited experimental data are available, but computational models provide insights:
Table 3: Physicochemical Properties
The LogP value suggests moderate lipophilicity, aligning with its potential to cross biological membranes .
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